N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety linked to a piperidine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Acetamide Linkage: The 5-bromopyridine is then reacted with 2-(4-methylpiperidin-1-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(5-fluoropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with a fluorine atom instead of bromine.
N-(5-iodopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-10-4-6-17(7-5-10)9-13(18)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWREYRALNZTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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